molecular formula C23H31N3O4S B215602 N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide

N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide

货号 B215602
分子量: 445.6 g/mol
InChI 键: INRABFZTZKRDAX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide, also known as HSP90 inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. It is a small molecule that inhibits the activity of heat shock protein 90 (HSP90), which is an important molecular chaperone involved in the regulation of numerous cellular processes. The inhibition of HSP90 has been shown to have therapeutic potential in the treatment of various types of cancer.

作用机制

N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide binds to the ATP-binding site of N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide, which is essential for its chaperone activity. This binding leads to the destabilization of the N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide complex, resulting in the degradation of its client proteins. This, in turn, leads to the inhibition of cancer cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce the degradation of numerous oncogenic proteins, including HER2, EGFR, and AKT. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells.

实验室实验的优点和局限性

One of the main advantages of using N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide in lab experiments is its specificity for N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide. This specificity allows for the selective inhibition of N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide and its client proteins, which can lead to more targeted cancer therapy. However, one of the limitations of using N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide is its chemical instability, which can make it difficult to work with in lab experiments.

未来方向

There are several future directions for the research and development of N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide. One direction is the development of more stable analogs of the compound that can be used in lab experiments and potentially in clinical trials. Another direction is the investigation of the combination of N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the identification of biomarkers that can predict the response to N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide treatment can lead to more personalized cancer therapy.

合成方法

The synthesis of N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide is a complex process that involves several steps. The first step involves the reaction of 4-bromoaniline with hexylamine to form N-(4-bromo-phenyl)hexylamine. This intermediate is then reacted with sodium sulfite and sulfuric acid to form N-(4-aminophenyl)hexylamine. The final step involves the reaction of N-(4-aminophenyl)hexylamine with isobutyryl chloride and 4-nitrophenylsulfonyl chloride to form N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide.

科学研究应用

N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide, which is involved in the stabilization and maturation of numerous oncogenic proteins. By inhibiting N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide, N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide can induce the degradation of these oncogenic proteins and inhibit cancer cell growth.

属性

产品名称

N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide

分子式

C23H31N3O4S

分子量

445.6 g/mol

IUPAC 名称

N-[4-(hexylsulfamoyl)phenyl]-3-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C23H31N3O4S/c1-4-5-6-7-15-24-31(29,30)21-13-11-19(12-14-21)25-23(28)18-9-8-10-20(16-18)26-22(27)17(2)3/h8-14,16-17,24H,4-7,15H2,1-3H3,(H,25,28)(H,26,27)

InChI 键

INRABFZTZKRDAX-UHFFFAOYSA-N

SMILES

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C

规范 SMILES

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。